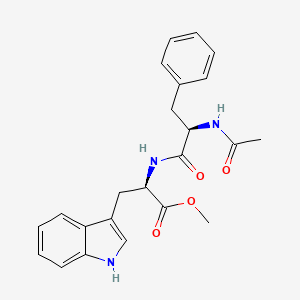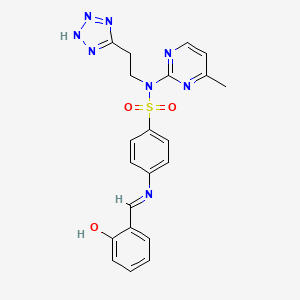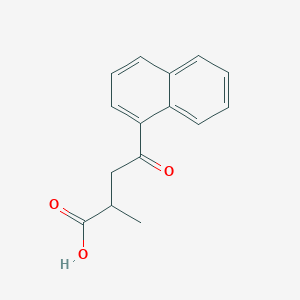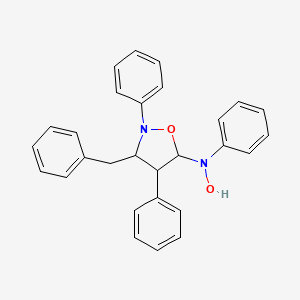
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of benzylamine with triphenylacetaldehyde to form an intermediate, which is then subjected to cyclization with hydroxylamine to yield the desired oxazolidinone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibiotic properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in this process are complex and depend on the specific enzyme and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Triphenylimidazole: Known for its antimicrobial properties.
N-Hydroxyphthalimide: Used as a catalyst in various chemical reactions.
Benzylamine Derivatives: Commonly used in organic synthesis.
Uniqueness
3-Benzyl-N-hydroxy-N,2,4-triphenyl-1,2-oxazolidin-5-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
79566-23-7 |
|---|---|
Formule moléculaire |
C28H26N2O2 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
N-(3-benzyl-2,4-diphenyl-1,2-oxazolidin-5-yl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C28H26N2O2/c31-29(24-17-9-3-10-18-24)28-27(23-15-7-2-8-16-23)26(21-22-13-5-1-6-14-22)30(32-28)25-19-11-4-12-20-25/h1-20,26-28,31H,21H2 |
Clé InChI |
CSOBKVPRSIQRAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2C(C(ON2C3=CC=CC=C3)N(C4=CC=CC=C4)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


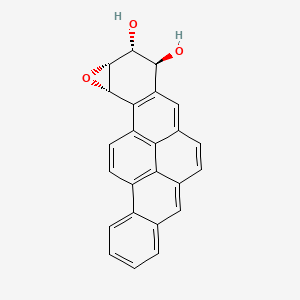

![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)


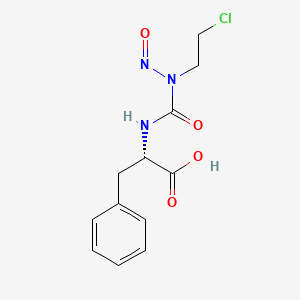
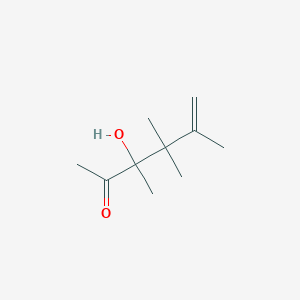
![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)
